2,4-Xylidine-D6 chemical properties and structure
2,4-Xylidine-D6 chemical properties and structure
An In-depth Technical Guide to 2,4-Xylidine-D6
Abstract
This document provides a comprehensive technical overview of 2,4-Xylidine-D6, the deuterated isotopologue of 2,4-Xylidine. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This guide details the chemical structure, physicochemical properties, experimental protocols for its synthesis and application, and its primary uses. 2,4-Xylidine-D6 serves as a crucial internal standard for mass spectrometry-based quantification of its non-labeled analogue, leveraging the stable isotope label for enhanced accuracy in complex matrices. The applications of the parent compound, 2,4-Xylidine, span the synthesis of pharmaceuticals, dyes, and pesticides.[1][2][3]
Chemical Structure and Identification
2,4-Xylidine-D6 is an aromatic amine in which the six hydrogen atoms on the two methyl groups of 2,4-Xylidine have been replaced with deuterium.[4] This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, while maintaining nearly identical chemical and physical properties to the parent compound. This makes it an ideal internal standard for quantitative analysis.[5]
The formal IUPAC name is 2,4-bis(trideuteriomethyl)aniline.[4] The structure consists of a benzene ring substituted with an amino group at position 1, and two trideuteriomethyl (-CD3) groups at positions 2 and 4.
Table 1: Chemical Identifiers for 2,4-Xylidine-D6
| Identifier | Value |
| CAS Number | 1071170-27-8[1][6] |
| Molecular Formula | C₈H₅D₆N[6] |
| Molecular Weight | 127.22 g/mol [6] |
| Synonyms | 2,4-Dimethylaniline-d6, 1-Amino-2,4-dimethylbenzene-d6, 2,4-bis(trideuteriomethyl)aniline[4][6] |
| InChI | InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3[4] |
| SMILES | [2H]C([2H])([2H])c1ccc(N)c(c1)C([2H])([2H])[2H][4] |
| Unlabelled CAS No. | 95-68-1[4] |
Physicochemical Properties
The physicochemical properties of 2,4-Xylidine-D6 are nearly identical to its non-deuterated counterpart. Quantitative data for the parent compound (2,4-Xylidine, CAS: 95-68-1) are summarized below and serve as a reliable reference.
Table 2: Physicochemical Properties of 2,4-Xylidine (Non-Deuterated Analogue)
| Property | Value |
| Appearance | Colorless to pale yellow or reddish-brown viscous liquid.[2][7][8] |
| Density | 0.976 - 0.98 g/mL at 25 °C[2][7] |
| Boiling Point | 218 °C[2] |
| Melting Point | -15.9 °C to 16 °C[2][7] |
| Flash Point | ~91 - 100 °C (195 - 205 °F)[7][9] |
| Vapor Pressure | 0.16 mm Hg at 25 °C[7] |
| Refractive Index | 1.558 at 20 °C[7] |
| Water Solubility | Low (5 g/L at 20 °C) |
| Storage | Store at 2-8°C, hygroscopic, under an inert atmosphere.[6] |
Experimental Protocols
General Synthesis Pathway
2,4-Xylidine is industrially produced via the catalytic hydrogenation of 2,4-dimethylnitrobenzene, which is itself derived from the nitration of m-xylene.[2][10] The synthesis of 2,4-Xylidine-D6 follows the same pathway, beginning with deuterated m-xylene (m-xylene-d6).
Methodology:
-
Nitration: m-Xylene-d6 is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the benzene ring, yielding 2,4-dimethylnitrobenzene-d6.
-
Catalytic Hydrogenation: The resulting 2,4-dimethylnitrobenzene-d6 is reduced. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a metal catalyst, such as Raney Nickel.[3][10] The reaction is typically carried out in a solvent like ethanol at elevated temperature (60–120 °C) and pressure (0.25–2.5 MPa).[3][10]
-
Purification: The final product, 2,4-Xylidine-D6, is isolated and purified from the reaction mixture, usually by distillation.[3][10]
Caption: Plausible synthesis workflow for 2,4-Xylidine-D6.
Analytical Application as an Internal Standard
The primary application of 2,4-Xylidine-D6 is as an internal standard for the accurate quantification of 2,4-Xylidine in biological or environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation: A known volume or mass of the sample (e.g., plasma, urine, tissue homogenate) is collected.
-
Internal Standard Spiking: A precise and known amount of 2,4-Xylidine-D6 solution is added to the sample at the earliest stage of preparation. This accounts for analyte loss during subsequent steps.
-
Extraction: The analyte (2,4-Xylidine) and the internal standard (2,4-Xylidine-D6) are extracted from the sample matrix. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system.
-
Chromatography: The analyte and internal standard, being chemically identical, co-elute from the liquid chromatography column.
-
Mass Spectrometry: In the mass spectrometer, the compounds are ionized (e.g., by electrospray ionization) and fragmented. Specific parent-to-daughter ion transitions (Multiple Reaction Monitoring, MRM) are monitored for both the analyte and the deuterated standard.
-
-
Quantification: The concentration of 2,4-Xylidine in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte.
Caption: General workflow for quantification using a deuterated internal standard.
Applications
The utility of 2,4-Xylidine-D6 is almost exclusively as a stable isotope-labeled internal standard. Deuteration provides a mass shift for detection without significantly altering retention time or ionization efficiency, which is the ideal characteristic for an internal standard in mass spectrometry.[5] This is critical for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of drugs that metabolize to 2,4-Xylidine.
-
Metabolite Identification: Used as a reference standard to confirm the presence of 2,4-Xylidine as a metabolite.[11]
-
Toxicology and Environmental Monitoring: Quantifying exposure to 2,4-Xylidine, which is an industrial chemical and a degradation product of the pesticide amitraz.[2]
The non-deuterated parent compound, 2,4-Xylidine, is a significant industrial intermediate used in the synthesis of:
-
Pharmaceuticals: Including antiarrhythmic and anticonvulsant compounds.[1]
-
Veterinary Drugs: Such as the ectoparasiticide cymiazole.[2]
-
Dyes and Pigments: Used as a precursor for colorants like Pigment Yellow 81.[2]
Safety and Handling
No specific safety data for 2,4-Xylidine-D6 is available. Therefore, it should be handled with the same precautions as its non-deuterated analogue. 2,4-Xylidine is classified as toxic and poses a significant health hazard.[2] It is harmful if swallowed, inhaled, or absorbed through the skin. It is also considered genotoxic and potentially teratogenic.[2][12] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be used at all times, and work should be conducted in a well-ventilated fume hood.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2,4-Xylidine - Wikipedia [en.wikipedia.org]
- 3. CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline - Google Patents [patents.google.com]
- 4. 2,4-Xylidine-d6 | CAS 1071170-27-8 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Page loading... [guidechem.com]
- 8. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-xylidine, 95-68-1 [thegoodscentscompany.com]
- 10. CN1055922A - 2,4-xylidine and 2, the preparation method of 6-xylidine - Google Patents [patents.google.com]
- 11. caymanchem.com [caymanchem.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
